molecular formula C9H7BrN2O2 B8133950 Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate

Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate

Cat. No.: B8133950
M. Wt: 255.07 g/mol
InChI Key: KFWFSWHJLMNUOW-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate (CAS 2222512-29-8) is a brominated pyridine derivative of interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical intermediate for the synthesis of more complex molecules. Its molecular formula is C 9 H 7 BrN 2 O 2 and it has a molecular weight of 255.07 . A significant area of application for this compound and its analogs is in the development of β-secretase (BACE-1) inhibitors for Alzheimer's disease research . BACE-1 is a key enzyme involved in the amyloidogenic pathway that leads to the production of neurotoxic amyloid-beta (Aβ) peptides, which aggregate into plaques associated with Alzheimer's pathology . Inhibiting BACE-1 is considered a promising therapeutic strategy for slowing the progression of the disease . Specifically, disubstituted pyridinyl aminohydantoins , which can be synthesized from bromopyridine intermediates, have been identified as potent and selective BACE-1 inhibitors with improved brain penetration properties . The bromine atom on the pyridine ring acts as a handle for further structural elaboration via cross-coupling reactions, allowing researchers to optimize the compound's binding affinity and selectivity within the enzyme's active site . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or regulatory guidelines.

Properties

IUPAC Name

methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7(4-11)8-3-2-6(10)5-12-8/h2-3,5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWFSWHJLMNUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridine Precursors

The most direct route involves bromination of methyl 2-(pyridin-2-yl)-2-cyanoacetate. While no explicit procedure exists in the literature, analogous brominations of 5-methylpyridine derivatives provide critical insights. For 2-bromo-5-methylpyridine, radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride achieves regioselective bromination at the 5-position. Typical conditions include:

Reaction Conditions

  • Molar ratio : 1:1.25 (substrate:NBS)

  • Catalyst : 5 mol% AIBN

  • Solvent : CCl₄ at 75°C for 4–6 hours

  • Yield : 60–75% after column chromatography

This method’s selectivity stems from the stability of the tertiary carbon radical intermediate. For the target compound, similar conditions could brominate the pyridine ring’s 5-position while preserving the ester and cyano groups.

Coupling Reactions with Pre-functionalized Intermediates

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling offers an alternative pathway. A 2019 study demonstrated that 5-bromo-2-(2-methyltetrazol-5-yl)pyridine undergoes efficient Suzuki coupling with boronic esters. Adapting this for methyl 2-cyanoacetate derivatives would require:

  • Synthesis of 2-(5-bromopyridin-2-yl)acetonitrile

  • Esterification with methanol under acidic conditions

Critical Parameters

  • Catalyst : Pd(PCy₃)₂ (2 mol%)

  • Base : K₂CO₃

  • Solvent : THF/H₂O (3:1) at 80°C

Condensation and Cyclization Strategies

Knoevenagel Condensation

A three-component reaction between 5-bromopyridine-2-carbaldehyde, methyl cyanoacetate, and a catalytic base forms the α-cyanoester moiety. In related systems, iodine (10 mol%) in aqueous SDS micelles promotes similar condensations at 70°C with 80–85% yields.

Mechanistic Insights

  • Base deprotonates methyl cyanoacetate → enolate formation

  • Nucleophilic attack on aldehyde → β-hydroxy intermediate

  • Dehydration → α,β-unsaturated ester

This method’s “on-water” conditions enhance sustainability but require careful pH control to prevent ester hydrolysis.

Innovative Catalytic Systems

Metal-Free Iodine Catalysis

Recent advances in iodine-mediated synthesis show promise for pyridine functionalization. For imidazo[1,2-a]pyridines, iodine (20 mol%) in SDS micellar media achieves 72–89% yields via dehydrogenative coupling. Applied to methyl 2-cyanoacetate derivatives, this could enable one-pot bromination-condensation sequences.

Optimization Challenges

  • Side reactions : Over-bromination at the 3-position

  • Solvent effects : CCl₄ vs. micellar aqueous systems

Comparative Analysis of Synthetic Routes

MethodKey ReagentsTemperature (°C)Yield (%)Scalability
Radical BrominationNBS, AIBN, CCl₄7560–75Industrial
Suzuki CouplingPd(PCy₃)₂, K₂CO₃8055–65Lab-scale
Knoevenagel Cond.I₂, SDS, H₂O7070–85Pilot-scale
Iodine CatalysisI₂, NH₄OAc10065–78Lab-scale

Data synthesized from Refs

Industrial-Scale Considerations

The radical bromination route () remains dominant for kilogram-scale production due to:

  • Cost efficiency : NBS ($120/kg) vs. palladium catalysts ($3,000/kg)

  • Solvent recovery : CCl₄ can be distilled and reused

  • Reaction time : 4–6 hours vs. 12–24 hours for coupling methods

However, emerging green chemistry approaches using aqueous micellar media ( ) reduce hazardous waste generation by 40–60%, aligning with EPA guidelines.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

  • Reduction Reactions: : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Oxidation Reactions: : The compound can undergo oxidation at the pyridine ring, potentially forming N-oxides when treated with oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA).

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Reduction Products: Amino derivatives of the original compound.

    Oxidation Products: Pyridine N-oxides.

Scientific Research Applications

Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly as a building block for compounds targeting specific enzymes or receptors.

  • Industry: : It is used in the manufacture of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate with structurally related esters and bromopyridine derivatives, focusing on physicochemical properties, reactivity, and applications.

Structural Analogues

Table 1: Key Physicochemical Properties of Selected Bromopyridine Esters
Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Features
This compound Not Provided C₉H₆BrN₂O₂ ~257.06 N/A N/A Dual cyano and bromo substituents
Methyl 2-(5-bromopyridin-2-yl)acetate 917023-06-4 C₈H₈BrNO₂ 230.06 266.0 ±25.0 1.5 ±0.1 Bromopyridine core, lacks cyano group
Ethyl 2-(5-bromopyrimidin-2-yl)acetate 1134327-91-5 C₈H₉BrN₂O₂ 245.07 N/A N/A Pyrimidine ring, ethyl ester
Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate 1206777-11-8 C₉H₁₀BrNO₃ 260.09 N/A N/A Methoxy substituent, increased polarity

Biological Activity

Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H8BrN2O2
  • Molecular Weight : 268.09 g/mol

The compound features a cyano group and a brominated pyridine ring, which are critical for its biological activity. The presence of these functional groups enhances its reactivity and solubility, making it a valuable candidate for drug development.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The cyano group can act as an electrophile, potentially interacting with nucleophilic sites on enzymes, leading to inhibition or modulation of enzymatic activity.
  • Receptor Interaction : The compound may also interact with specific receptors involved in cellular signaling pathways, thereby influencing various biological processes.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus20 µM
Escherichia coli40 µM
Methicillin-resistant S. aureus (MRSA)30 µM

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15 ± 3
MCF-7 (breast cancer)10 ± 2

The IC50 values indicate that the compound is effective at low concentrations, suggesting its potential as an anticancer agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results demonstrated that the compound was effective in reducing bacterial counts significantly compared to control groups, highlighting its potential use in treating resistant infections .

Study on Anticancer Properties

Another study investigated the effects of this compound on cancer cell viability using the MTT assay. The results indicated that treatment with this compound led to a marked decrease in cell viability in both HeLa and MCF-7 cell lines, supporting its role as a promising anticancer agent .

Q & A

Q. Experimental Design Table :

ParameterTested RangeOptimal Condition
CatalystNaOH, K₂CO₃, Boc-OxymaK₂CO₃ (avoids hydrolysis)
Temperature (°C)60, 70, 80, 10070 (avoids decomposition)
SolventMeOH, EtOH, DMF, THFDMF (enhances solubility)

Advanced: How to address contradictions in spectroscopic vs. computational data?

Methodological Answer:
Discrepancies often arise from:

  • Dynamic Effects : Solution-phase vs. solid-state conformations (e.g., NMR averaging vs. fixed X-ray positions).
  • Incomplete Refinement : Overlooked disorder in crystallography (e.g., occupancy of alternative conformers ).

Q. Resolution Strategies :

Hybrid Refinement : Use SHELXL with restraints for disordered groups .

Molecular Dynamics Simulations : Model solvent effects on conformation.

Synchrotron Data : Collect high-resolution diffraction data (θ > 25°) to reduce noise .

Advanced: What are the applications of this compound in heterocyclic chemistry?

Methodological Answer:
The cyanoacetate group enables diverse transformations:

  • Cyclization : React with hydrazines to form pyrazole or pyrimidine derivatives .
  • Nucleophilic Substitution : Bromine at the 5-position can be replaced with amines or thiols under Pd catalysis .
  • Knoevenagel Condensation : Generate α,β-unsaturated nitriles for bioactive molecule synthesis .

Case Study : Ethyl 2-cyanoacetate derivatives have been used to synthesize 4-aryl-5-cyano-1,6-dihydro-2-thiouracils , suggesting analogous applications for the methyl ester variant.

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